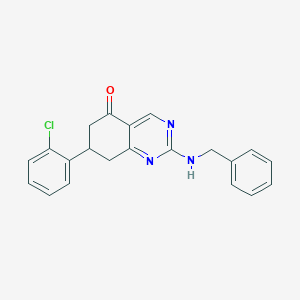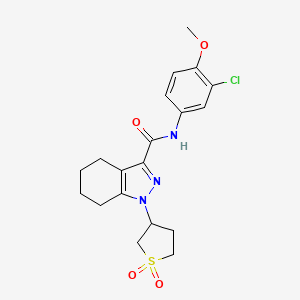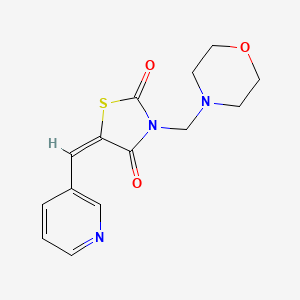
2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a benzylamino group and a chlorophenyl group attached to a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzylamino and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, while the chlorophenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
- 2-(benzylamino)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
- 2-(benzylamino)-7-(2-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C21H18ClN3O |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H18ClN3O/c22-18-9-5-4-8-16(18)15-10-19-17(20(26)11-15)13-24-21(25-19)23-12-14-6-2-1-3-7-14/h1-9,13,15H,10-12H2,(H,23,24,25) |
Clave InChI |
KUHYFWBBIICGJF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B15109487.png)

![5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B15109509.png)
![2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B15109510.png)
![(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15109526.png)
![5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15109532.png)

![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15109543.png)
![1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B15109545.png)
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15109551.png)
![N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B15109554.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15109556.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B15109558.png)
